6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide
Overview
Description
A potent and selective H3-receptor inverse agonist developed. It has subnanomolar affinity for the H3 receptor (Ki 0.2nM) and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs. Reference1) Antagonism of supraspinal histamine H3 receptors modulates spinal neuronal activity in neuropathic rats. McGaraughty S1, Chu KL, Cowart MD, Brioni JD. J Pharmacol Exp Ther. 2012 Oct; 343:13-20. doi: 10.1124/jpet. 12.194761. Epub 2012 Jun 22.2) Unexpectedly high affinity of a novel histamine H receptor antagonist, GSK239512, in vivo in human brain, determined using PET. Ashworth S1, Berges A, Rabiner EA, Wilson AA, Comley RA, Lai RY, Boardley R, Searle G, Gunn RN, Laruelle M, Cunningham VJ. Br J Pharmacol. 2014 Mar; 171:1241-9. doi: 10.1111/bph. 2505.3) A new facile synthetic route to [11C]GSK189254, a selective PET radioligand for imaging of CNS histamine H3 receptor. Wang M1, Gao M, Steele BL, Glick-Wilson BE, Brown-Proctor C, Shekhar A, Hutchins GD, Zheng QH. Bioorg Med Chem Lett. 2012 Jul 15; 22:4713-8. doi: 10.1016/j. bmcl. 012.05.076. Epub 2012 May 26.4) Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists. Wilson DM1, Apps J, Bailey N, Bamford MJ, Beresford IJ, Brackenborough K, Briggs MA, Brough S, Calver AR, Crook B, Davis RK, Davis RP, Davis S, Dean DK, Harris L, Heslop T, Holland V, Jeffrey P, Panchal TA, Parr CA, Quashie N, Schogger J, Sehmi SS, Stean Bioorg Med Chem Lett. 2013 Dec 15; 23:6890-6. doi: 10.1016/j. bmcl. 013.09.090. Epub 2013 Oct 5.
GSK-189254 is a potent and selective H3-receptor inverse agonist. It has subnanomolar affinity for the H3 receptor and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs.
Scientific Research Applications
GSK189254: A Novel Histamine H3 Receptor Antagonist
GSK189254 has been demonstrated to have high affinity and selectivity for human and rat histamine H3 receptors, making it over 10,000 times more selective for H3 receptors than other targets tested. Its potent functional antagonism and inverse agonism at the human recombinant H3 receptor indicate its potential as a therapeutic agent. In vitro autoradiography has shown specific binding in rat and human brain areas, including the cortex and hippocampus, areas critically involved in memory and learning. Importantly, dense H3 binding was detected in medial temporal cortex samples from severe cases of Alzheimer's disease, suggesting that H3 receptors are preserved in late-stage disease and could be a viable target for symptomatic treatment (Medhurst et al., 2007).
Therapeutic Potential in Cognitive Disorders
GSK189254 has shown significant promise in improving cognitive performance in preclinical models. It has been effective in various cognition paradigms, including passive avoidance, water maze, object recognition, and attentional set shift tasks in rats. These findings suggest that GSK189254 could be beneficial in the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders by modulating neurotransmitter release and improving cognitive function (Medhurst et al., 2007).
properties
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHEWWOCPRMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005982 | |
Record name | GSK 189254A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide | |
CAS RN |
720690-73-3 | |
Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK 189254A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK 189254A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-189254A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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